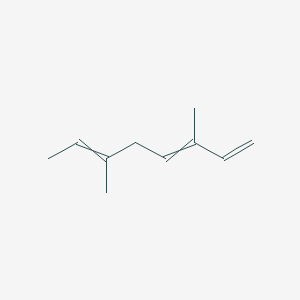

3,6-Dimethylocta-1,3,6-triene

Description

Overview of Acyclic Conjugated Triene Class within Organic Chemistry

Acyclic conjugated trienes are a specific subclass of hydrocarbons characterized by an open-chain structure containing three carbon-carbon double bonds that are separated by single bonds. This alternating pattern of double and single bonds forms a conjugated system, which leads to a delocalization of pi (π) electrons across the participating p-orbitals of the carbon atoms. iupac.org This electron delocalization is a key feature of conjugated systems and imparts increased stability to the molecule compared to its non-conjugated (isolated) counterparts. researchgate.net

The chemistry of these trienes is dominated by the reactivity of the conjugated system. They can undergo a variety of reactions, including electrophilic additions and pericyclic reactions. The photochemistry of conjugated trienes is particularly complex and has been a subject of extensive research, as electronic excitation can lead to a rich variety of products through processes like cis/trans-isomerization and electrocyclizations. iupac.org The generation of acyclic trienes can be achieved under mild laboratory conditions through methods like dehydration of specific alcohols or dehydrohalogenation of bromides. rsc.org

Significance of Polyenes in Modern Chemical Research

Polyenes, which are hydrocarbons containing multiple double bonds, are of significant interest in modern chemical research due to their diverse and important properties. numberanalytics.com Their applications span pharmacology, materials science, and bioanalytics.

In the medical and pharmacological fields, polyenes are a vital class of compounds. numberanalytics.com A prominent example is the group of polyene antimycotics, such as Amphotericin B and Nystatin, which are used to treat serious fungal infections. numberanalytics.comebsco.com These molecules selectively bind to ergosterol, a key component of fungal cell membranes, disrupting the membrane's integrity and leading to cell death. ebsco.com Researchers are actively developing new polyene derivatives to enhance their efficacy and reduce toxicity. mdpi.com Beyond antifungal applications, certain polyenes like carotenoids exhibit antioxidant and neuroprotective properties, suggesting their potential in managing conditions related to oxidative stress and neurodegenerative diseases. numberanalytics.com

Structural Context of 3,7-Dimethylocta-1,3,6-triene and its Isomeric Analogues

The compound (3E)-3,7-dimethylocta-1,3,6-triene, commonly known as (E)-β-ocimene or trans-β-ocimene, is an acyclic monoterpene with the molecular formula C₁₀H₁₆. nih.gov Its structure features an eight-carbon chain with three double bonds at positions 1, 3, and 6, and two methyl group substituents at carbons 3 and 7. The "(3E)" designation indicates the stereochemistry at the double bond starting at position 3 is trans.

Ocimene exists as several isomers, which are compounds with the same molecular formula but different arrangements of atoms. These isomers are found naturally, often as a mixture. wikipedia.orgmolbase.com The primary isomers include α-ocimene and β-ocimene, with β-ocimene further existing as cis and trans stereoisomers.

(E)-β-Ocimene (trans-β-Ocimene): The full IUPAC name is (3E)-3,7-dimethylocta-1,3,6-triene. This is one of the most common forms. nih.gov

(Z)-β-Ocimene (cis-β-Ocimene): The IUPAC name is (3Z)-3,7-dimethylocta-1,3,6-triene. It differs from the trans isomer in the stereochemistry around the central double bond. wikipedia.org

α-Ocimene: The IUPAC name is (3E)-3,7-dimethylocta-1,3,7-triene. It is a structural isomer of β-ocimene, differing in the position of one of the double bonds. wikipedia.org

Other structural isomers with the dimethyloctatriene framework also exist, such as 2,6-dimethylocta-1,3,5-triene. nih.gov The subtle differences in the position and geometry of the double bonds in these isomers lead to variations in their physical and chemical properties.

Table 1: Physicochemical Properties of (3E)-3,7-Dimethylocta-1,3,6-triene

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol biosynth.com |

| IUPAC Name | (3E)-3,7-dimethylocta-1,3,6-triene nih.gov |

| CAS Number | 3779-61-1 biosynth.com |

| Density | ~0.8 g/cm³ biosynth.com |

| Boiling Point | 174-175 °C @ 760 mmHg nih.gov |

| Flash Point | 38 °C biosynth.com |

| Appearance | Clear Liquid sigmaaldrich.com |

Table 2: Comparison of Key Ocimene Isomers

| Isomer Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from (E)-β-Ocimene |

| (E)-β-Ocimene | (3E)-3,7-dimethylocta-1,3,6-triene nih.gov | C₁₀H₁₆ | 136.23 nih.gov | Reference Compound |

| (Z)-β-Ocimene | (3Z)-3,7-dimethylocta-1,3,6-triene wikipedia.org | C₁₀H₁₆ | 136.23 molbase.com | Stereoisomer (cis or Z configuration at C3-C4 double bond) |

| α-Ocimene | (3E)-3,7-dimethylocta-1,3,7-triene wikipedia.org | C₁₀H₁₆ | 136.23 wikipedia.org | Positional Isomer (double bond at C7 instead of C6) |

| Positional Isomer | (3E)-6,7-dimethylocta-1,3,6-triene nih.gov | C₁₀H₁₆ | 136.23 nih.gov | Positional Isomer (methyl groups at C6 and C7) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32778-25-9 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3,6-dimethylocta-1,3,6-triene |

InChI |

InChI=1S/C10H16/c1-5-9(3)7-8-10(4)6-2/h5-7H,1,8H2,2-4H3 |

InChI Key |

NKOIWCFWMDLWKY-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)CC=C(C)C=C |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism in 3,6 Dimethylocta 1,3,6 Triene Systems

Geometric Isomerism (E/Z Configurations) in Triene Moieties

The presence of two trisubstituted double bonds at the C3 and C6 positions in 3,6-dimethylocta-1,3,6-triene leads to the possibility of geometric isomerism. This type of isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around the carbon-carbon double bonds. The substituents on either side of the double bonds can be arranged in different spatial orientations, leading to distinct stereoisomers with different physical and chemical properties.

For the double bond at the C3 position, the priority of the substituents (based on atomic number) determines the E or Z configuration. Similarly, the C6 double bond can also exist in either an E or Z configuration. Consequently, four potential geometric isomers of this compound can exist: (3E,6E), (3E,6Z), (3Z,6E), and (3Z,6Z).

The specific nomenclature for these isomers is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bonds.

| Isomer | C3 Configuration | C6 Configuration |

| (3E,6E)-3,6-Dimethylocta-1,3,6-triene | E | E |

| (3E,6Z)-3,6-Dimethylocta-1,3,6-triene | E | Z |

| (3Z,6E)-3,6-Dimethylocta-1,3,6-triene | Z | E |

| (3Z,6Z)-3,6-Dimethylocta-1,3,6-triene | Z | Z |

This table outlines the possible geometric isomers of this compound based on the E/Z configuration at the C3 and C6 double bonds.

It is important to note that while these isomers are theoretically possible, their relative stabilities and the ease of their synthesis or isolation can vary significantly. The specific isomers present in a given sample often depend on the synthetic route or natural source from which the compound is obtained. For instance, the related compound (3E)-3,7-dimethylocta-1,3,6-triene, also known as trans-β-ocimene, is a known natural product. molport.comchemicalbook.com

Conformational Analysis of the Unsaturated Hydrocarbon Backbone

The single bonds within the backbone of this compound allow for a significant degree of conformational flexibility. The molecule can adopt various spatial arrangements, or conformations, through rotation around these sigma bonds. The stability of these conformers is influenced by a variety of factors, including steric hindrance between bulky groups, torsional strain from eclipsing interactions, and electronic effects from the pi systems of the double bonds.

Computational modeling and spectroscopic techniques, such as variable-temperature NMR, are powerful tools for investigating the conformational landscape of such molecules. researchgate.net These methods can help identify the most stable conformers and determine the energy barriers to rotation between them. For this compound, the interactions between the methyl groups and the rest of the carbon chain, as well as the desire of the conjugated diene system (C1 to C4) to achieve planarity, are key factors governing its preferred conformations.

Chiral Aspects and Stereoisomerism in Related Dimethyloctatriene Structures

Chirality, or "handedness," is a key stereochemical feature that can arise in molecules with a stereocenter—a carbon atom bonded to four different groups. While this compound itself does not possess a chiral center in its basic structure, the introduction of substituents or modifications to the carbon backbone can introduce chirality.

For example, if one of the double bonds were to be hydrogenated in a stereospecific manner, a chiral center could be created at either the C3 or C6 position, leading to the formation of enantiomers (non-superimposable mirror images). The synthesis and separation of such chiral derivatives would require asymmetric synthesis or chiral resolution techniques.

The study of related chiral terpenes provides insight into the potential stereochemical complexity. For instance, the presence of chiral centers in many natural products dictates their biological activity. While specific research on the chiral aspects of this compound is limited, the principles of stereoisomerism are directly applicable to its potential derivatives.

Mechanisms of Isomerization: Thermal and Photochemical Pathways

The interconversion between the different geometric isomers of this compound can be induced by thermal or photochemical means. These isomerization processes are fundamental in understanding the reactivity and stability of the compound.

Thermal Isomerization: At elevated temperatures, sufficient energy can be supplied to overcome the rotational barrier of the carbon-carbon double bonds, leading to cis-trans isomerization. oregonstate.edu The system will typically equilibrate to a mixture of isomers, with the composition of the mixture being determined by the relative thermodynamic stabilities of the isomers. Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain. almerja.com

In some cases, thermal energy can also induce more complex rearrangements. For example, studies on alloocimene, a related triene, have shown that it can undergo an internal Diels-Alder reaction upon heating. oregonstate.edu This highlights the potential for thermally induced cyclization reactions in conjugated triene systems.

Photochemical Isomerization: Photochemical isomerization occurs when the molecule absorbs light, typically in the ultraviolet region, promoting it to an excited electronic state. almerja.com In this excited state, the energetic barrier to rotation around the double bond is significantly lower, allowing for rapid interconversion between E and Z isomers. gcwk.ac.in When the molecule returns to the ground state, it can do so as either isomer, leading to a photostationary state, which is a mixture of isomers whose ratio depends on the wavelength of light used and the molar absorptivities of the isomers. almerja.com

The process can also be influenced by photosensitizers, which are molecules that can absorb light and then transfer the energy to the triene, facilitating its isomerization. gcwk.ac.in The use of different sensitizers can sometimes be used to selectively favor the formation of a particular isomer. gcwk.ac.in Beyond simple E/Z isomerization, photochemical excitation of conjugated trienes can also lead to electrocyclic reactions, resulting in the formation of cyclic products. gcwk.ac.in

The table below summarizes the key aspects of the different isomerization mechanisms.

| Isomerization Type | Driving Force | Key Characteristics | Potential Products |

| Thermal | Heat | Reaches thermodynamic equilibrium; favors the more stable isomer. oregonstate.edu | Mixture of E/Z isomers, potential for cyclization products. oregonstate.edu |

| Photochemical | Light (UV) | Reaches a photostationary state; can be influenced by sensitizers. almerja.comgcwk.ac.in | Mixture of E/Z isomers, potential for cyclic photoproducts. gcwk.ac.in |

This interactive table compares the thermal and photochemical isomerization pathways applicable to this compound.

Chemical Reactivity and Transformation Mechanisms of 3,6 Dimethylocta 1,3,6 Triene Systems

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. They are highly stereospecific and are governed by the rules of orbital symmetry. For conjugated trienes like 3,6-dimethylocta-1,3,6-triene, the most significant pericyclic reactions include electrocyclic reactions, sigmatropic rearrangements, and cycloadditions.

An electrocyclic reaction is an intramolecular pericyclic process involving the cyclization of a conjugated polyene, where a π bond is converted into a σ bond, forming a cyclic compound. ontosight.ai For a conjugated triene, this reaction leads to the formation of a cyclohexadiene. These reactions are reversible, with the ring-opening process termed a retro-electrocyclic reaction. researchgate.net The stereochemical outcome is highly dependent on the reaction conditions (thermal or photochemical) and the geometry of the triene.

The stereochemistry is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene. acs.org For a thermal reaction, the ground-state HOMO is considered, while for a photochemical reaction, the excited-state HOMO (the former LUMO) is key. acs.orgresearchgate.net The termini of the polyene must rotate to allow for the formation of the new σ-bond. This rotation can be in the same direction (conrotatory) or in opposite directions (disrotatory). ontosight.airesearchgate.net

For a 6π-electron system like a hexatriene under thermal conditions , the ground-state HOMO has symmetry that requires a disrotatory ring closure. acs.orgresearchgate.net Conversely, under photochemical conditions , the reaction proceeds through the excited-state HOMO, which dictates a conrotatory ring closure. researchgate.net This leads to predictable, yet contrasting, stereochemical products based on the stimulus used. For instance, heating (2E,4Z,6E)-2,4,6-octatriene results exclusively in cis-5,6-dimethyl-1,3-cyclohexadiene, while UV irradiation of the same isomer yields the trans product. ontosight.ai

| Reaction Condition | Number of π Electrons | Allowed Mode | Stereochemical Outcome for (2E,4Z,6E)-Octatriene |

| Thermal (Δ) | 6 | Disrotatory | cis-5,6-dimethyl-1,3-cyclohexadiene |

| Photochemical (hν) | 6 | Conrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

| Table 1: Stereochemical rules for the electrocyclization of a generic 2,4,6-octatriene system, applicable to isomers of this compound. |

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system to a new position. acs.orgchemspider.com These reactions are classified by an [i,j] notation, where i and j represent the number of atoms in the fragments between which the σ-bond moves. nih.gov

For conjugated trienes, ontosight.aiacs.org-hydrogen shifts are a common type of sigmatropic rearrangement. acs.org In this thermally allowed process, a hydrogen atom migrates from position 1 to position 5 of the conjugated system. This involves a cyclic transition state of six electrons (four from the π-system and two from the C-H σ-bond), which is considered aromatic under Hückel's rules and is therefore favorable. In the context of a this compound isomer, a ontosight.aiacs.org-hydrogen shift could occur if a hydrogen is suitably positioned on a carbon atom adjacent to the triene system, leading to an isomeric triene.

Another important sigmatropic rearrangement is the researchgate.netresearchgate.net-Cope rearrangement , which involves the reorganization of a 1,5-diene. wikipedia.org While this compound is not a 1,5-diene itself, certain reaction intermediates or related structures could potentially undergo this type of transformation. The Cope rearrangement proceeds through a chair-like six-membered transition state. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. nih.gov A conjugated triene can serve as the diene component in this reaction. For this compound, the conjugated system can be viewed as having a diene unit that can participate in a Diels-Alder reaction.

For the reaction to occur, the diene portion of the triene must be able to adopt an s-cis conformation, which brings the termini of the diene close enough to react with the dienophile. nih.gov The rate of the reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The methyl groups on the this compound backbone act as weak electron-donating groups, which would influence the reactivity of the diene system. The reaction is a concerted, stereospecific process where the stereochemistry of both the diene and the dienophile is retained in the cyclohexene (B86901) product.

Electrophilic Addition Reactions to Polyene Systems

The double bonds in this compound are susceptible to electrophilic attack. When an electrophile such as HBr adds to a conjugated system, the initial addition generates a resonance-stabilized carbocation. nih.gov For a conjugated triene, the positive charge can be delocalized over several carbon atoms.

The subsequent attack by the nucleophile (e.g., Br⁻) can occur at different positions, leading to a mixture of products. For a conjugated triene system, this can result in 1,2-, 1,4-, or 1,6-addition products.

1,2-Addition: The nucleophile adds to the carbon adjacent to the one where the electrophile initially added.

1,4-Addition: The nucleophile adds to the carbon at the other end of the original diene system.

1,6-Addition: The nucleophile adds to the carbon at the terminus of the triene system.

The distribution of these products is often dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control , favoring the fastest-formed product (often the 1,2-adduct) because it arises from the most stable carbocation intermediate with the lowest activation energy. nih.gov At higher temperatures, the reaction is under thermodynamic control , where an equilibrium is established, and the most stable product (often the 1,4- or 1,6-adduct, which typically has a more substituted double bond) predominates. nih.gov

Oxidation Chemistry: Epoxidation and Hydroxylation Pathways

The double bonds within the this compound structure are reactive towards various oxidizing agents, leading to epoxidation and hydroxylation products. A closely related isomer, (E)-β-ocimene ((3E)-3,7-Dimethylocta-1,3,6-triene), provides a model for this reactivity. wikipedia.org

Epoxidation is the reaction where an oxygen atom is added across a double bond to form a three-membered ring called an epoxide (or oxirane). This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or with hydrogen peroxide. ontosight.ai Given the three double bonds in this compound, selective epoxidation can be challenging. The most electron-rich (most substituted) double bonds are generally the most reactive towards epoxidation. The reaction of (E)-β-ocimene can yield (E)-beta-ocimene epoxide. ontosight.aichemspider.com

Hydroxylation involves the addition of hydroxyl (-OH) groups across a double bond to form a diol. This can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (like NaHSO₃), which results in syn-dihydroxylation (both OH groups add to the same face of the double bond). Alternatively, anti-dihydroxylation can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis. Microbiological hydroxylation is another pathway for introducing hydroxyl groups into organic molecules. rsc.org

Reduction Chemistry: Hydrogenation and Selective Alkene Reduction

The carbon-carbon double bonds in this compound can be reduced to single bonds through catalytic hydrogenation. tcichemicals.com This reaction typically involves molecular hydrogen (H₂) and a metal catalyst. youtube.com

Complete Hydrogenation: Using powerful catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni) under sufficient hydrogen pressure and temperature will typically result in the complete reduction of all three double bonds, converting this compound into 3,6-dimethyloctane. youtube.comyoutube.com This type of hydrogenation is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com

Selective Hydrogenation: It is possible to achieve selective reduction of one or two of the double bonds by using a "poisoned" or less reactive catalyst. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is famously used to stop the hydrogenation of an alkyne at the cis-alkene stage. youtube.com Similarly, carefully chosen catalysts and reaction conditions can allow for the selective reduction of the most reactive or sterically accessible double bonds in a polyene system. For instance, catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can sometimes offer selectivity for less-hindered double bonds. tcichemicals.com The selective reduction of conjugated systems can be complex, as isomerization of the double bonds can occur during the hydrogenation process. researchgate.net

| Reaction | Reagents | Product Type | Comments |

| Complete Hydrogenation | H₂, Pd/C (or PtO₂, Ni) | Alkane (3,6-Dimethyloctane) | All three C=C bonds are reduced. |

| Selective Hydrogenation | H₂, Lindlar's Catalyst or other poisoned catalysts | Alkene/Diene | Reduction of the most reactive double bond(s). Outcome depends heavily on substrate and conditions. |

| Table 2: Common hydrogenation reactions applicable to this compound. |

Photochemical Reactivity and Excited State Transformations

Similarly, there is a lack of specific research on the photochemical reactivity and excited-state transformations of This compound . Studies on the photochemistry of related acyclic and cyclic trienes, such as ocimene (3,7-dimethylocta-1,3,6-triene), have been conducted, but these findings cannot be directly extrapolated to This compound due to differences in the positions of the methyl groups and the conjugated system, which would significantly influence the electronic and steric properties. molport.com

Research into the photochemistry of cyclohepta-1,3,5-triene has revealed complex reaction pathways, including geometrical isomerization and cycloadditions. rsc.org These studies highlight the diverse and often intricate transformations that trienes can undergo upon irradiation. However, the specific photochemical behavior of This compound , an acyclic triene, remains uninvestigated in the available literature.

Advanced Spectroscopic Characterization and Analytical Methods for Triene Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of 3,6-Dimethylocta-1,3,6-triene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of its structure and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Key features include the chemical shifts (δ) of vinyl and allylic protons, which appear in characteristic regions of the spectrum. The coupling constants (J) between adjacent protons are crucial for establishing the stereochemistry (E/Z) of the double bonds. For instance, a larger J-value (typically >10 Hz) for vinylic protons indicates a trans (E) configuration, while a smaller value is indicative of a cis (Z) geometry.

Detailed analysis of related isomers, such as β-ocimene (3,7-dimethylocta-1,3,6-triene), provides a reference for the expected chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the proton-proton and proton-carbon connectivities, respectively.

Table 1: Predicted ¹H and ¹³C NMR Data for an Isomer of this compound Note: This data is based on predictive models and analysis of similar compounds, as detailed experimental data for this specific isomer is not widely available.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| H-1 | ~5.0 - 5.2 | dd | C-1 | ~115 |

| H-2 | ~6.0 - 6.4 | m | C-2 | ~140 |

| H-4 | ~5.5 - 5.8 | m | C-3 | ~135 |

| H-5 | ~2.7 - 2.9 | m | C-4 | ~125 |

| H-7 | ~5.3 - 5.5 | t | C-5 | ~40 |

| CH₃ at C-3 | ~1.7 - 1.9 | s | C-6 | ~132 |

| CH₃ at C-6 | ~1.6 - 1.8 | s | C-7 | ~124 |

| CH₃ at C-7 | ~1.6 - 1.8 | s | C-8 | ~25 |

| CH₃ at C-3 | ~16 | |||

| CH₃ at C-6 | ~18 |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. chemguide.co.uk For this compound (C₁₀H₁₆), the molecular weight is 136.23 g/mol . nih.govnist.gov In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.uk

The mass spectrum of an alkene like this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) of 136. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. The energetically unstable molecular ions break apart into smaller, more stable fragments. chemguide.co.uk Common fragmentation pathways for alkenes include allylic cleavage, which is the breaking of a bond adjacent to a double bond, leading to the formation of a stable allylic carbocation.

For a related isomer, (Z)-3,7-Dimethylocta-1,3,6-triene, the mass spectrum shows characteristic fragment ions that help in its identification. nist.gov The fragmentation of these trienes typically involves the loss of methyl (CH₃, loss of 15 amu) or larger alkyl groups. The relative abundance of these fragment ions provides a unique fingerprint for the molecule.

Table 2: Characteristic Mass Spectrometry Fragments for Ocimene Isomers (related to this compound)

| m/z Value | Possible Fragment Ion | Significance |

|---|---|---|

| 136 | [C₁₀H₁₆]⁺ | Molecular Ion (M⁺) |

| 121 | [M - CH₃]⁺ | Loss of a methyl group |

| 93 | [C₇H₉]⁺ | Common fragment in terpenes, often from cleavage and rearrangement |

| 79 | [C₆H₇]⁺ | Result of further fragmentation |

| 69 | [C₅H₉]⁺ | Isoprenyl cation, characteristic of many terpenes |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. msu.edu A molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational frequencies, such as stretching and bending of bonds. msu.edu

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key absorptions would include:

C-H stretching vibrations: Alkenyl C-H stretches typically appear above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations: The carbon-carbon double bond stretches for the conjugated triene system will appear in the region of 1600-1650 cm⁻¹. The conjugation can lead to multiple bands in this region.

C-H bending vibrations: Out-of-plane (oop) bending vibrations for the vinyl groups are often strong and appear in the 1000-800 cm⁻¹ region, providing information about the substitution pattern of the double bonds.

The NIST Chemistry WebBook provides an IR spectrum for the related isomer (Z)-3,7-dimethyl-1,3,6-octatriene, which serves as a useful reference. nist.gov Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to the symmetric vibrations of non-polar bonds, making it well-suited for observing the C=C stretching modes of the triene backbone.

Table 3: Typical Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3080 - 3010 | Stretching | =C-H (sp² C-H) |

| ~2970 - 2850 | Stretching | -C-H (sp³ C-H) |

| ~1650 - 1600 | Stretching | C=C (conjugated) |

| ~1450 | Bending | -CH₂- and -CH₃ |

| ~990 and ~910 | Out-of-plane Bending | -CH=CH₂ (vinyl group) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems. msu.edu The presence of a conjugated triene system in this compound makes it a strong chromophore, absorbing light in the UV region. uomustansiriyah.edu.iq

The wavelength of maximum absorption (λmax) is highly dependent on the extent of conjugation. utoronto.ca As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.comyoutube.com This results in the absorption of longer wavelength (lower energy) light, a phenomenon known as a bathochromic or red shift. libretexts.org

For example, ethene (one double bond) has a λmax around 170 nm, while 1,3-butadiene (two conjugated double bonds) has a λmax of approximately 217 nm. masterorganicchemistry.com For a conjugated triene like 1,3,5-hexatriene, the λmax shifts further to around 258 nm. msu.edu The presence of alkyl substituents on the triene backbone, as in this compound, will cause an additional bathochromic shift. The Woodward-Fieser rules can be used to predict the λmax for such substituted polyenes. jove.comijpbms.com According to these rules, an acyclic triene has a base value, and increments are added for each alkyl substituent attached to the conjugated system.

Table 4: Effect of Conjugation on λmax

| Compound | Number of Conjugated Double Bonds | Approximate λmax (nm) |

|---|---|---|

| Ethene | 1 (non-conjugated) | ~170 |

| 1,3-Butadiene | 2 | ~217 |

| 1,3,5-Hexatriene | 3 | ~258 |

| This compound | 3 (with alkyl substituents) | Predicted > 260 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This method is exceptionally well-suited for the analysis of volatile compounds like this compound within complex matrices, such as essential oils. researchgate.netnih.gov

In a GC-MS analysis, the volatile components of a sample are first separated based on their boiling points and interactions with the stationary phase of the GC column. Each compound elutes from the column at a specific retention time, which is a characteristic property under a given set of conditions. After separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The identification of this compound in a mixture is achieved by matching both its retention time and its mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST library. mdpi.com This dual confirmation provides a high degree of confidence in the identification. The technique is also quantitative, allowing for the determination of the concentration of the compound in the mixture. researchgate.net

Research Applications in Complex Chemical Synthesis

Building Blocks for Carotenoid and Apocarotenoid Synthesis

Derivatives of dimethyloctatriene are fundamental building blocks in the total synthesis of carotenoids and apocarotenoids. These natural pigments and their metabolites are known for their important biological activities. A key C10 building block, all-E-2,7-dimethylocta-2,4,6-triene-1,8-dial, which is a derivative of the triene scaffold, is instrumental in these syntheses. researchgate.net This dialdehyde (B1249045) can be used to construct the central part of the carotenoid backbone.

The synthetic strategies employing these C10 units are versatile and can be adapted to produce a wide array of carotenoids. For instance, this approach has been successfully used for the synthesis of 13C-labeled versions of significant carotenoids such as zeaxanthin, β-carotene, canthaxanthin, and astaxanthin. researchgate.net The ability to introduce isotopic labels is crucial for metabolic studies in animals and humans, allowing researchers to trace the absorption, distribution, and transformation of these vital compounds. researchgate.net This synthetic methodology provides access to precursors for optically active carotenoids that are otherwise challenging to synthesize. researchgate.net

Precursors for Polycyclic and Bridged Molecular Architectures

The conjugated triene system present in 3,6-dimethylocta-1,3,6-triene serves as a valuable precursor for constructing complex polycyclic and bridged molecular structures. The arrangement of double bonds allows the molecule to participate in various cyclization and coupling reactions.

A relevant example of this principle is the synthesis of dimethano-bridged annulenes. In a related synthesis, 1,6-diethynylcyclohepta-1,3,5-triene (B60952) was used as a starting material. rsc.org Through oxidative coupling reactions, this diacetylene was transformed into a 'dimer', which is a dimethano-bridged octadehydro chemsynthesis.comannulene, and a 'trimer', a trimethano-bridged dodecadehydro researchgate.netannulene. rsc.org This demonstrates how linear or cyclic molecules with multiple unsaturations can be precursors to larger, bridged systems. The reactivity of the triene moiety in this compound makes it a suitable candidate for similar transformations, potentially leading to novel and complex bridged compounds through intramolecular or intermolecular cycloadditions and coupling reactions.

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to generate collections of structurally diverse small molecules from simple starting materials. nih.gov The goal of DOS is to explore a wide range of chemical space to identify compounds with novel biological activities. nih.gov

Molecules with multiple reactive sites are particularly valuable in DOS. This compound, with its three distinct double bonds, is an excellent substrate for DOS. These reactive handles can be selectively functionalized through a variety of chemical reactions, such as cycloadditions, multicomponent reactions, and transition metal-catalyzed cross-couplings. nih.gov A modular approach, central to DOS, could be employed where the triene core is systematically elaborated with different building blocks, leading to a library of compounds with significant skeletal and stereochemical diversity. This strategy has been successfully applied to create collections of 3-dimensional fragments and polycyclic libraries from various starting materials, highlighting the potential of using versatile scaffolds to generate molecular diversity. beilstein-journals.org

Development of Functional Molecules and Advanced Materials Precursors

The extended π-system of the triene core in this compound makes it a valuable precursor for the development of functional organic materials, such as chromophores. A notable example is the synthesis of novel triene merocyanines. These molecules are a class of push-pull chromophores with intense absorption bands, making them interesting for applications in molecular electronics and photonics.

The synthesis of these functional dyes can be achieved through multicomponent reactions involving alkyne precursors that build the triene system. The resulting triene structure forms the conjugated bridge between an electron-donating and an electron-accepting group, which is the basis for the molecule's chromophoric properties. The ability to fine-tune the electronic properties of these materials by modifying the substituents on the triene backbone underscores the utility of this scaffold in creating advanced materials with tailored optical and electronic characteristics.

Environmental and Atmospheric Chemistry of Triene Compounds

Atmospheric Oxidation Reactions of Unsaturated Hydrocarbons

Unsaturated hydrocarbons like 3,6-Dimethylocta-1,3,6-triene are primarily removed from the atmosphere through oxidation reactions initiated by key atmospheric oxidants. These reactions are the first step in a cascade of chemical changes.

During the daytime, the hydroxyl radical (OH) is the most significant atmospheric oxidant. The reaction of OH radicals with trienes like β-ocimene is rapid and dominated by the addition of the OH radical to the carbon-carbon double bonds. tandfonline.com This process is a major degradation pathway for these compounds in the sunlit atmosphere. tandfonline.com

Theoretical studies have elucidated the mechanisms of the OH-initiated oxidation of trans-β-ocimene. The reaction proceeds primarily through OH addition to the various double bonds within the molecule, with hydrogen abstraction pathways being of minor importance at typical atmospheric temperatures. tandfonline.com The major degradation products from the reaction of β-ocimene with OH radicals in the presence of nitrogen oxides (NOx) are acetone (B3395972) and 4-methyl-3,5-hexadienal. tandfonline.comtandfonline.com

The rate at which these reactions occur is crucial for determining the atmospheric lifetime of the triene. The table below presents experimentally determined and calculated rate constants for the reaction of β-ocimene with OH radicals.

| Compound | Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_OH) | Reference |

| β-Ocimene | 4.56 x 10⁻¹⁰ (calculated) | ~0.6 hours | tandfonline.com |

| β-Ocimene | (2.80 ± 0.62) x 10⁻¹⁰ (experimental) | ~1 hour | nih.gov |

Atmospheric lifetime is calculated assuming an average global OH concentration of 2 x 10⁶ molecules cm⁻³.

Ozone (O₃) is another key atmospheric oxidant that readily reacts with the double bonds of trienes in a process called ozonolysis. This reaction can be a significant degradation pathway, especially in regions with elevated ozone concentrations. The reaction proceeds via the Criegee mechanism, which involves the formation of a primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate. researchgate.netorganic-chemistry.org

The following table summarizes the molar yields of the major products identified from the ozonolysis of β-ocimene.

| Product | Molar Yield (%) | Reference |

| Formaldehyde | 36 ± 2 | conicet.gov.ar |

| Acetone | 15 ± 1 | conicet.gov.ar |

| Methylglyoxal | 9.5 ± 0.4 | conicet.gov.ar |

| Hydroxyacetone | 19 ± 1 | conicet.gov.ar |

During the nighttime, in the absence of sunlight, the nitrate (B79036) radical (NO₃) becomes a dominant oxidant in the troposphere. copernicus.orgnih.gov Reactions of NO₃ with unsaturated VOCs like trienes are particularly rapid and can be a major loss process for these compounds after sunset. nih.gov

The reaction of NO₃ with biogenic VOCs, including monoterpenes, leads to the formation of organic nitrates. copernicus.orgcopernicus.org These organic nitrates are important as they can act as reservoirs for nitrogen oxides (NOx), influencing regional air quality and ozone formation. The reaction of β-ocimene with NO₃ radicals is considered an important atmospheric degradation pathway, especially in areas with both biogenic emissions and NOx pollution. nih.govresearchgate.net

Formation of Secondary Organic Aerosols (SOA) and their Precursors

The atmospheric oxidation of trienes leads to the formation of less volatile products that can partition from the gas phase to the particle phase, forming secondary organic aerosols (SOA). SOA particles have significant impacts on climate by scattering and absorbing solar radiation and by acting as cloud condensation nuclei. au.dknih.gov

The yield of SOA from the oxidation of a particular VOC depends on the oxidant, the reaction conditions (e.g., NOx levels), and the structure of the parent hydrocarbon. copernicus.orgnih.gov Studies on β-ocimene have shown that its oxidation can lead to SOA formation, although the yields can vary significantly.

For instance, the OH-initiated oxidation of β-ocimene in the presence of NOx has been found to have a relatively low SOA yield (less than 1% under atmospherically relevant conditions). copernicus.org This is attributed to the formation of higher volatility products. However, the organic nitrates formed can still contribute to aerosol mass through hydrolysis in the particle phase. copernicus.org

The table below presents SOA yields from the oxidation of various monoterpenes, providing context for the potential SOA formation from this compound.

| Precursor VOC | Oxidant | SOA Yield (%) | Reference |

| β-Ocimene | OH (+NOx) | < 1 | copernicus.org |

| α-Pinene | O₃ | 1.9 - 25.8 | copernicus.org |

| β-Pinene | NO₃ | 13 - 100+ | copernicus.org |

| Limonene | O₃ | 14.1 - 60.8 | copernicus.org |

Abiotic and Biotic Degradation Pathways in Environmental Matrices

Beyond the atmosphere, trienes and other VOCs can be degraded in other environmental compartments such as soil and water through both abiotic (non-biological) and biotic (biological) processes.

Abiotic degradation in soil and water is primarily driven by photochemical reactions, although this is limited by the availability of light. frontiersin.org In contrast, biotic degradation by microorganisms is a major sink for these compounds. frontiersin.org

Many microorganisms, including bacteria and fungi, can utilize acyclic monoterpenes as a source of carbon and energy. frontiersin.orgnih.gov The degradation pathways often involve initial oxidation of the hydrocarbon, followed by further breakdown through metabolic pathways like beta-oxidation. frontiersin.org For example, Pseudomonas species are known to degrade acyclic monoterpenoids. frontiersin.org Anaerobic degradation of monoterpenes by denitrifying bacteria has also been observed, indicating that these compounds can be broken down in oxygen-depleted environments. nih.gov

Analytical Methodologies for Environmental Monitoring of Atmospheric Trienes

Accurately measuring the concentration of atmospheric trienes and other VOCs is essential for understanding their sources, transport, and chemical transformations. A variety of analytical techniques are employed for this purpose. nih.govresearchgate.net

Due to the low concentrations of these compounds in the ambient air, sample preconcentration is often necessary. nih.gov Common methods involve drawing air through adsorbent tubes containing materials like Tenax, carbon molecular sieves, or other polymers, followed by thermal desorption and analysis. epa.gov

The primary analytical technique for the separation and quantification of atmospheric trienes is gas chromatography (GC). chromatographyonline.com GC is typically coupled with a mass spectrometer (MS) for definitive identification of the compounds or a flame ionization detector (FID) for quantification. nih.gov

For real-time monitoring of VOCs, including trienes, direct-injection mass spectrometry (DIMS) techniques such as proton-transfer-reaction mass spectrometry (PTR-MS) and selected ion flow tube mass spectrometry (SIFT-MS) are increasingly used. chromatographyonline.com These methods provide high time resolution data without the need for sample preconcentration. Spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) using multipass gas cells, also offer a means for in-situ monitoring of VOCs. nih.gov

Conclusion and Future Research Directions

A Synopsis of the Current Academic Grasp of Dimethyloctatriene Chemistry

The chemistry of dimethyloctatrienes is largely dominated by the study of its isomers, particularly the (3E)- and (3Z)- forms of 3,7-dimethylocta-1,3,6-triene, also recognized as trans-β-ocimene and cis-β-ocimene, respectively. These compounds are noted for their presence in a wide array of plants and fruits, contributing to their characteristic aromas.

The current understanding of dimethyloctatriene chemistry is multifaceted:

Natural Occurrence and Biosynthesis: The ocimene isomers are recognized as significant constituents of essential oils. Their biosynthesis in plants typically proceeds through the mevalonate (B85504) pathway, with geranyl pyrophosphate serving as a key precursor.

Chemical Reactivity: The presence of multiple double bonds imparts a high degree of reactivity to these molecules. They are susceptible to a range of reactions including oxidation, polymerization, and rearrangement. However, a comprehensive understanding of the reaction mechanisms for all isomers is still an area of active investigation. biosynth.com

Biological Roles: In the plant kingdom, these terpenes are not merely aromatic components. They play crucial roles in plant defense mechanisms and as signaling molecules to attract pollinators. Furthermore, studies have indicated that certain isomers possess antioxidant and antibacterial properties, inhibiting the growth of bacteria such as methicillin-resistant Staphylococcus aureus. biosynth.com

While the focus has been on the 3,7-dimethyl isomers, the chemistry of 3,6-dimethylocta-1,3,6-triene is less explored, presenting a significant knowledge gap in the field.

Uncharted Territories: Reactivity and Synthetic Hurdles

The synthesis and manipulation of dimethyloctatrienes present several challenges that are characteristic of polyene chemistry. These challenges also represent opportunities for novel discoveries.

Unexplored Reactivity:

The complex interplay of the conjugated and isolated double bonds in the various isomers of dimethyloctatriene offers a rich landscape for exploring novel chemical transformations. The reactivity of the less common isomers, such as this compound, is a particularly underexplored area. Understanding how the positioning of the methyl groups influences the electronic properties and, consequently, the reactivity of the double bonds could lead to the discovery of new reaction pathways and products.

Synthetic Challenges:

The stereoselective synthesis of specific isomers of dimethyloctatriene remains a significant hurdle. Key challenges include:

Control of Stereochemistry: Achieving precise control over the geometry of the double bonds (E vs. Z) is a common difficulty in polyene synthesis.

Selectivity in Reactions: The presence of multiple reactive sites can lead to a mixture of products in many chemical reactions, complicating purification and reducing yields.

Stability: The conjugated triene system is susceptible to degradation, particularly in the presence of air and light, which complicates handling and storage.

Overcoming these challenges will require the development of novel catalytic systems and synthetic methodologies that offer high chemo- and stereoselectivity.

New Frontiers in Chemical Biology and Materials Science

The unique structural features of dimethyloctatrienes position them as intriguing candidates for applications in the burgeoning fields of chemical biology and materials science.

Chemical Biology:

The observed biological activities of ocimene isomers, such as their antioxidant and antimicrobial properties, suggest a potential for their use as lead compounds in drug discovery. Further research could focus on:

Elucidating Mechanisms of Action: Understanding the specific molecular targets and pathways through which these compounds exert their biological effects is a critical next step.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of dimethyloctatrienes and assessing the impact on their biological activity could lead to the development of more potent and selective therapeutic agents.

Biocatalysis for Novel Derivatives: The use of enzymes to catalyze the synthesis of novel, functionalized dimethyloctatriene derivatives is a promising avenue for creating new bioactive molecules.

Materials Science:

The conjugated π-system of dimethyloctatrienes makes them interesting building blocks for the development of novel organic materials. Potential applications include:

Polymer Synthesis: The triene system can be utilized in polymerization reactions to create novel polymers with unique thermal and electronic properties.

Organic Electronics: The potential for these molecules to participate in charge transport processes makes them candidates for use in organic electronic devices, although this area remains largely unexplored.

Illuminating the Invisible: Advanced Computational and Spectroscopic Investigations

To gain a deeper understanding of the structure-property relationships in dimethyloctatrienes, the application of advanced computational and spectroscopic techniques is indispensable.

Advanced Computational Studies:

Computational chemistry can provide invaluable insights into the conformational landscape and electronic properties of the different isomers of this compound. Key areas of investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of the various isomers and understanding the energy barriers between different conformations.

Electronic Structure Calculations: Probing the distribution of electron density and the nature of the molecular orbitals to predict reactivity and spectroscopic properties.

Reaction Mechanism Modeling: Simulating potential reaction pathways to understand the thermodynamics and kinetics of various chemical transformations.

Advanced Spectroscopic Investigations:

Sophisticated spectroscopic techniques are crucial for the unambiguous identification and characterization of the different isomers and their reaction products. These include:

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for elucidating the complex connectivity and stereochemistry of these molecules.

High-Resolution Mass Spectrometry (MS): Provides precise mass measurements for accurate molecular formula determination and can be coupled with techniques like gas chromatography (GC) for the separation and identification of isomers in complex mixtures.

A combination of these advanced techniques will be instrumental in unraveling the subtle yet significant differences between the various isomers of dimethyloctatriene.

A Look to the Horizon: Environmental Impact and Atmospheric Transformation Research

As volatile organic compounds (VOCs), dimethyloctatrienes are released into the atmosphere from biogenic sources and can participate in complex atmospheric chemical processes.

Perspectives on Environmental Impact:

The atmospheric chemistry of these compounds can have several environmental implications:

Ozone Formation: Like other biogenic VOCs, dimethyloctatrienes can contribute to the formation of ground-level ozone, a major component of smog, through photochemical reactions in the presence of nitrogen oxides.

Secondary Organic Aerosol (SOA) Formation: The oxidation products of these compounds in the atmosphere can contribute to the formation of SOA, which can impact air quality and climate.

Atmospheric Transformation Research:

Future research in this area should focus on:

Reaction Kinetics: Determining the rate constants for the reactions of the various isomers of this compound with key atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃).

Product Identification: Identifying the full suite of oxidation products to better understand the atmospheric degradation pathways and their contribution to SOA formation.

Isomer-Specific Studies: Investigating how the isomeric structure influences the atmospheric lifetime and the nature of the transformation products.

A comprehensive understanding of the atmospheric chemistry of all dimethyloctatriene isomers is crucial for accurately modeling their impact on atmospheric composition and air quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.